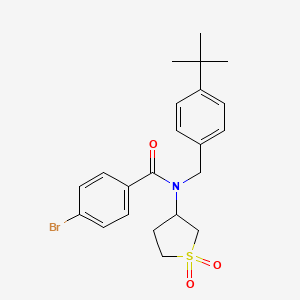

![molecular formula C23H31NO2S2 B12131563 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131563.png)

3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、チアゾリジン環がケトン基と融合した特徴を持つチアゾリジンオン類に属します。

2. 製法

合成経路と反応条件

3-シクロペンチル-5-[(4-オクチルオキシフェニル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階のプロセスで行われます。

チアゾリジン環の形成: 最初の段階では、適切なアミンを二硫化炭素とハロアルカンと反応させて、チアゾリジンオン中間体を形成します。

シクロペンチル基の導入: シクロペンチル基は、シクロペンチルブロミドを用いた求核置換反応により導入されます。

メチレン橋の形成: 最後の段階では、チアゾリジンオン中間体を4-オクチルオキシベンズアルデヒドと塩基性条件下で縮合させて、目的の化合物を生成します。

工業生産方法

この化合物の工業生産では、収率と純度を高めるために、上記の合成経路の最適化が行われます。これには、高効率な触媒の使用、制御された反応環境、再結晶やクロマトグラフィーなどの高度な精製技術が含まれます。

3. 化学反応の分析

反応の種類

酸化: この化合物は、特にチオキソ基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。

還元: 還元反応は、メチレン橋またはチオキソ基を標的にし、アルコールまたはチオールを生成します。

置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を可能にします。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)があります。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。

置換: ニトロ化には硝酸(HNO₃)、臭素化には臭素(Br₂)などの試薬が使用されます。

主要な生成物

酸化: スルホキシドまたはスルホン。

還元: アルコールまたはチオール。

置換: ニトロまたはハロゲン化誘導体。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form a thiazolidinone intermediate.

Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a nucleophilic substitution reaction using cyclopentyl bromide.

Methylene Bridge Formation: The final step involves the condensation of the thiazolidinone intermediate with 4-octyloxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the methylene bridge or the thioxo group, resulting in the formation of alcohols or thiols.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or thiols.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

化学

化学分野では、3-シクロペンチル-5-[(4-オクチルオキシフェニル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい反応機構と経路を探求することを可能にします。

生物学

生物学研究では、この化合物は、生物活性分子の可能性について研究されています。その構造的特徴は、生体高分子との相互作用の可能性を示唆しており、創薬や開発の候補となります。

医学

医学分野では、予備的な研究によると、この化合物は、抗炎症作用、抗菌作用、または抗がん作用などの薬理作用を示す可能性があります。その治療の可能性を完全に理解するためには、さらなる研究が必要です。

工業

工業分野では、この化合物は、熱安定性向上や独自の光学的特性など、特定の特性を持つ新素材の開発に使用できます。

作用機序

3-シクロペンチル-5-[(4-オクチルオキシフェニル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序には、特定の分子標的との相互作用が関与します。これらの標的は、酵素、受容体、またはその他のタンパク質を含みます。この化合物のチオキソ基と芳香環は、結合相互作用に関与し、標的分子の活性を影響を与え、生体経路を調節すると考えられています。

6. 類似化合物の比較

類似化合物

- 3-シクロペンチル-5-[(4-メトキシフェニル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オン

- 3-シクロペンチル-5-[(4-エトキシフェニル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オン

比較

アナログと比較して、3-シクロペンチル-5-[(4-オクチルオキシフェニル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、オクチルオキシ基の存在により、ユニークな特性を示します。この基は、脂溶性を高め、脂質膜との相互作用を改善し、バイオアベイラビリティを高める可能性があります。さらに、長いアルキル鎖は、化合物の全体の安定性と反応性に影響を与える可能性があります。

類似化合物との比較

Similar Compounds

- 3-Cyclopentyl-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

- 3-Cyclopentyl-5-[(4-ethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Comparison

Compared to its analogs, 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the octyloxy group. This group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability. Additionally, the longer alkyl chain may influence the compound’s overall stability and reactivity.

特性

分子式 |

C23H31NO2S2 |

|---|---|

分子量 |

417.6 g/mol |

IUPAC名 |

(5Z)-3-cyclopentyl-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H31NO2S2/c1-2-3-4-5-6-9-16-26-20-14-12-18(13-15-20)17-21-22(25)24(23(27)28-21)19-10-7-8-11-19/h12-15,17,19H,2-11,16H2,1H3/b21-17- |

InChIキー |

QPVJLXZRHXGPKA-FXBPSFAMSA-N |

異性体SMILES |

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3 |

正規SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B12131483.png)

![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12131491.png)

![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131498.png)

![[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone](/img/structure/B12131506.png)

![(3Z)-5-bromo-3-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12131523.png)

![2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131525.png)

![5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12131536.png)

![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylph enyl)acetamide](/img/structure/B12131539.png)

![3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12131542.png)

![N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131553.png)

![1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12131567.png)

![N-(3,5-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12131574.png)